
2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (SO2Cl) attached to an aromatic ring. This particular compound is notable for its three butan-2-yl substituents at the 2, 4, and 6 positions on the benzene ring, which can influence its chemical reactivity and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride typically involves the sulfonation of 2,4,6-Tri(butan-2-yl)benzene. This can be achieved by reacting the aromatic compound with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamides and sulfonate esters, which are important intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting nucleophilic substitution reactions lead to the formation of various derivatives, which can interact with biological targets or serve as intermediates in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl chloride: Similar structure but with isopropyl groups instead of butan-2-yl groups.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of butan-2-yl groups.
Benzene-1-sulfonyl chloride: Lacks the alkyl substituents on the benzene ring.
Uniqueness
2,4,6-Tri(butan-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of three butan-2-yl groups, which can significantly influence its steric and electronic properties. These substituents can affect the compound’s reactivity, making it distinct from other sulfonyl chlorides with different alkyl or aryl groups.
Eigenschaften
CAS-Nummer |
675122-11-9 |
|---|---|
Molekularformel |
C18H29ClO2S |
Molekulargewicht |
344.9 g/mol |
IUPAC-Name |
2,4,6-tri(butan-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C18H29ClO2S/c1-7-12(4)15-10-16(13(5)8-2)18(22(19,20)21)17(11-15)14(6)9-3/h10-14H,7-9H2,1-6H3 |
InChI-Schlüssel |
NDTMEOXMWBXLGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC(=C(C(=C1)C(C)CC)S(=O)(=O)Cl)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B12515835.png)
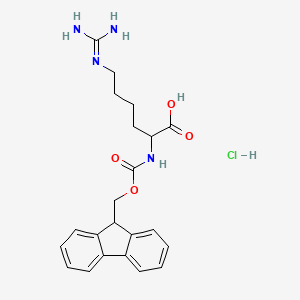
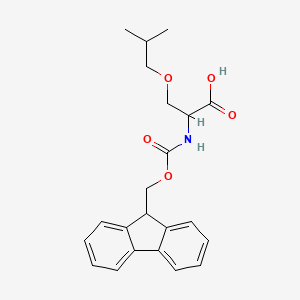

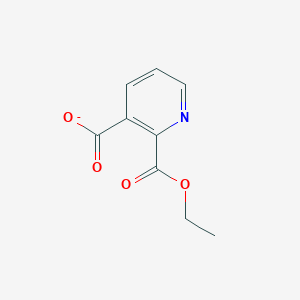
![1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride](/img/structure/B12515852.png)
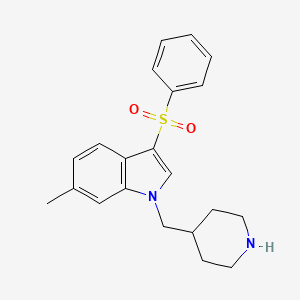
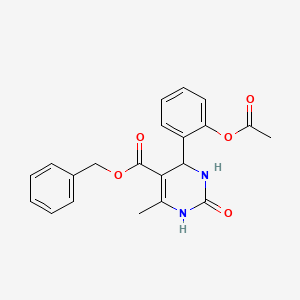
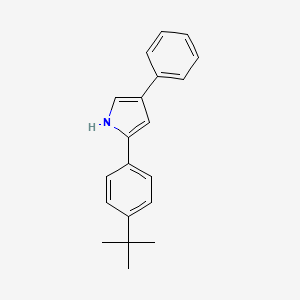
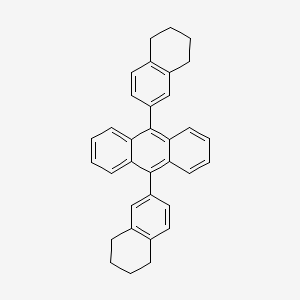

![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
![tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)
![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
